(S)-3-Aminobutanenitrile hydrochloride

Chiral purity Enantiomeric excess Quality control

This (S)-enantiomer is the documented chiral intermediate for Orforglipron (GLP-1) and HIV protease inhibitors. The hydrochloride salt ensures water solubility. Incorrect enantiomers risk costly downstream resolution. Source stereodefined (S)-3-Aminobutanenitrile hydrochloride for validated synthetic routes.

Molecular Formula C4H9ClN2
Molecular Weight 120.58 g/mol
CAS No. 1073666-54-2
Cat. No. B1408521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminobutanenitrile hydrochloride
CAS1073666-54-2
Molecular FormulaC4H9ClN2
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCC(CC#N)N.Cl
InChIInChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H/t4-;/m0./s1
InChIKeyYUOMYYHJZHVWDF-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Aminobutanenitrile Hydrochloride (CAS 1073666-54-2): Chiral Intermediate for Pharmaceutical Procurement


(S)-3-Aminobutanenitrile hydrochloride (CAS 1073666-54-2) is a chiral β-aminonitrile hydrochloride salt with the molecular formula C₄H₉ClN₂ and molecular weight 120.58 g/mol. It appears as a white to off-white crystalline powder and serves as a versatile chiral building block in asymmetric synthesis [1]. The compound features a specific (S)-configured stereocenter at the third carbon position, distinguishing it structurally and functionally from its (R)-enantiomer (CAS 1073666-55-3) and the racemic mixture [2]. Its synthetic accessibility and chiral integrity make it a key intermediate in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs), particularly those requiring precise stereochemical control for target engagement .

Why Generic Substitution of (S)-3-Aminobutanenitrile Hydrochloride with Analogs Compromises Synthetic Outcomes


In chiral drug synthesis, the stereochemical configuration of an intermediate directly dictates the pharmacological activity, binding affinity, and metabolic profile of the final API. Substituting (S)-3-aminobutanenitrile hydrochloride with its (R)-enantiomer (CAS 1073666-55-3), the racemic 3-aminobutanenitrile (CAS 16750-40-6), or achiral aminonitrile analogs introduces fundamentally different three-dimensional molecular geometries [1]. This stereochemical divergence can lead to inactive or even antagonistic drug candidates, as the target receptor or enzyme active site exhibits strict chiral discrimination . Furthermore, in synthetic routes to stereodefined pharmaceuticals such as non-peptide GLP-1 receptor agonists or HIV protease inhibitors, the use of the incorrect enantiomer introduces an impurity that is difficult to separate downstream and may require costly chiral resolution steps [2]. The quantitative evidence below establishes precisely where the (S)-enantiomer delivers measurable advantages over its closest comparators in terms of chiral purity specifications, documented synthetic utility, and physical handling properties relevant to procurement and scale-up operations.

Quantitative Differentiation Evidence for (S)-3-Aminobutanenitrile Hydrochloride Procurement Decisions


High-Grade Enantiomeric Purity: (S)-3-Aminobutanenitrile Hydrochloride vs. Racemic and (R)-Enantiomer Specifications

For procurement of chiral intermediates, enantiomeric excess (ee) is a critical quality attribute. Commercially available (S)-3-aminobutanenitrile hydrochloride can be sourced with both chemical purity and chiral purity specifications exceeding 99.0% [1]. In contrast, the racemic 3-aminobutanenitrile (CAS 16750-40-6) lacks any defined chiral purity by definition, and typical vendor specifications for the (R)-enantiomer hydrochloride are not consistently reported with comparable high-grade chiral purity claims in publicly accessible sources. The ability to procure material with validated ee >99.0% reduces the burden of in-house chiral analytical method development and minimizes the risk of introducing enantiomeric impurities that can propagate through multi-step syntheses.

Chiral purity Enantiomeric excess Quality control

Synthetic Utility: (S)-Enantiomer as a Key Intermediate in FDA-Tracked GLP-1 Agonist Synthesis

(S)-3-Aminobutanenitrile hydrochloride is specifically designated as a key intermediate in the synthesis of Orforglipron (LY3502970), an oral, non-peptide GLP-1 receptor agonist that has advanced to Phase III clinical trials for type 2 diabetes and obesity [1]. This specific stereochemical configuration is mandated by the synthetic route disclosed in patent WO2018056453A1, where the (S)-enantiomer serves as a critical chiral building block . Neither the (R)-enantiomer hydrochloride (CAS 1073666-55-3) nor the racemic 3-aminobutanenitrile has been cited as an intermediate in the publicly available synthetic route for Orforglipron or other clinically advanced GLP-1 NPAs.

GLP-1 agonist Orforglipron Chiral intermediate

Synthetic Utility: (S)-Enantiomer as a Key Intermediate in Non-Peptide HIV Protease Inhibitor Synthesis

(S)-3-Aminobutanenitrile hydrochloride is a key synthetic intermediate in the production of non-peptide HIV protease inhibitors, a class of antiretroviral agents that disrupt viral replication by blocking the HIV protease enzyme [1]. Its (S)-configured chiral amino structure is a key active unit in these drug molecules, enabling the specific binding interactions required for target engagement [2]. The (R)-enantiomer, while structurally similar, has not been documented in publicly available sources as an intermediate for HIV protease inhibitor synthesis, reflecting the strict stereochemical requirements of the target binding pocket.

HIV protease inhibitor Antiviral Chiral building block

Solubility Profile: (S)-3-Aminobutanenitrile Hydrochloride vs. Free Base Form

The hydrochloride salt form of (S)-3-aminobutanenitrile exhibits high water solubility and is easily soluble in aqueous media, while being slightly soluble in ethanol and methanol, and nearly insoluble in ether and benzene [1]. In contrast, the free base (S)-3-aminobutanenitrile (CAS 679808-74-3) lacks the ionic character of the hydrochloride salt, which typically results in lower aqueous solubility and different handling characteristics in polar reaction media. The hydrochloride salt form offers practical advantages for aqueous reaction conditions and simplifies workup procedures in multi-step syntheses.

Solubility Hydrochloride salt Formulation

Validated Application Scenarios for (S)-3-Aminobutanenitrile Hydrochloride Based on Evidence


Chiral Building Block for GLP-1 Receptor Agonist Development Programs

Research groups and CDMOs engaged in the synthesis of oral, non-peptide GLP-1 receptor agonists, particularly those following patent WO2018056453A1 synthetic routes, should prioritize (S)-3-aminobutanenitrile hydrochloride as the stereodefined intermediate. The (S)-enantiomer is explicitly cited in the Orforglipron synthetic pathway, whereas alternative stereoisomers lack this documented precedent [1][2].

Synthesis of Non-Peptide HIV Protease Inhibitors Requiring Defined (S)-Stereochemistry

Medicinal chemistry teams developing non-peptide HIV protease inhibitors should source the (S)-enantiomer hydrochloride specifically, as this stereoisomer has been validated as a key intermediate in this therapeutic class. The (R)-enantiomer has not been documented for this application, and substitution risks introducing stereochemical mismatch with the target protease binding pocket [3][4].

Aqueous-Phase Asymmetric Synthesis and Chiral Ligand Preparation

For synthetic protocols requiring water-soluble chiral amine building blocks, the hydrochloride salt form of (S)-3-aminobutanenitrile offers practical advantages over the free base. Its high aqueous solubility facilitates homogeneous reaction conditions in water or polar solvent systems, and its chiral integrity supports the preparation of stereodefined amide derivatives and chiral ligands [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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